![molecular formula C20H30BrNO6 B4043733 4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043733.png)
4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that features a brominated phenoxy group, a butyl chain, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine typically involves multiple steps:
Bromination of 2,6-dimethylphenol: This step involves the bromination of 2,6-dimethylphenol in glacial acetic acid at 15°C to produce 4-bromo-2,6-dimethylphenol.
Formation of 4-(4-Bromo-2,6-dimethylphenoxy)butyl bromide: The brominated phenol is then reacted with butyl bromide under basic conditions to form the corresponding butyl ether.
Reaction with 2,6-dimethylmorpholine: The butyl ether is then reacted with 2,6-dimethylmorpholine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine can undergo various types of chemical reactions:
Substitution Reactions: The bromine atom on the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the butyl chain.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted phenoxy compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Hydrolysis Products: Hydrolysis can yield the corresponding alcohol and phenol.
Scientific Research Applications
4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways by binding to receptors or enzymes involved in these pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenol: A simpler compound with similar brominated phenol structure.
4-Bromo-2,6-dimethylphenoxyacetic acid: Another compound with a similar phenoxy group but different functional groups.
4-Bromo-2,6-dimethylphenoxy)acetonitrile: Similar structure but with a nitrile group instead of the morpholine ring.
Uniqueness
4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine is unique due to its combination of a brominated phenoxy group, a butyl chain, and a morpholine ring. This combination of functional groups provides it with unique chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
4-[4-(4-bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrNO2.C2H2O4/c1-13-9-17(19)10-14(2)18(13)21-8-6-5-7-20-11-15(3)22-16(4)12-20;3-1(4)2(5)6/h9-10,15-16H,5-8,11-12H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIGSCDZPOUSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=C(C=C(C=C2C)Br)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


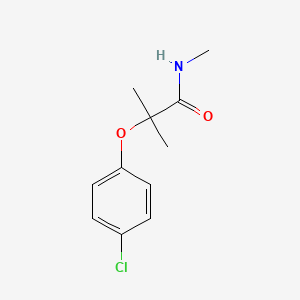
![Methyl 4-[3-(butan-2-ylamino)propoxy]benzoate;oxalic acid](/img/structure/B4043668.png)
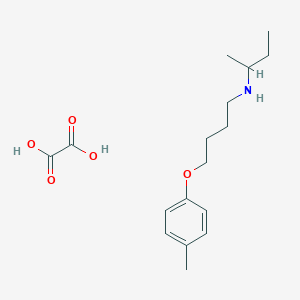
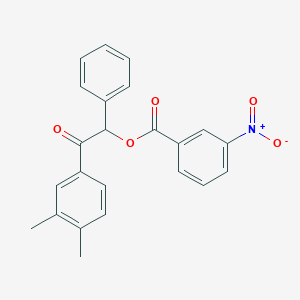

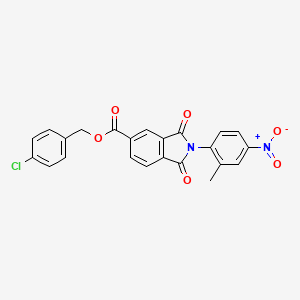
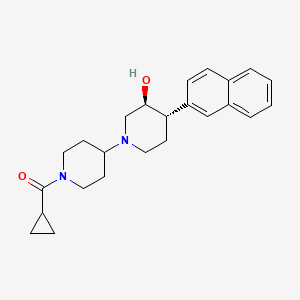
![2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4043707.png)
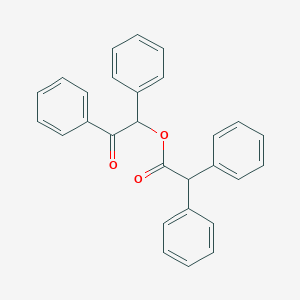
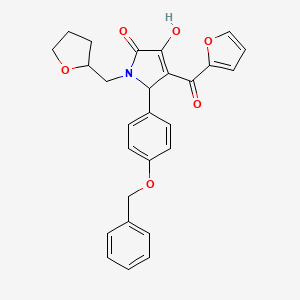
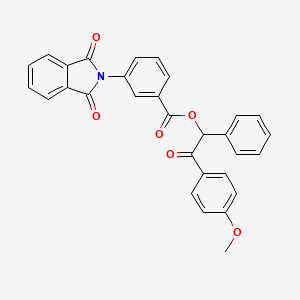
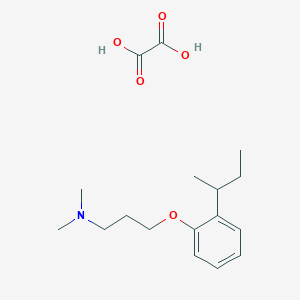
![1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4043743.png)
![1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]pyrrolidine](/img/structure/B4043756.png)
